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molecular formula C9H13NO3S B8693410 4-Pyridinepropanol, 4-methanesulfonate

4-Pyridinepropanol, 4-methanesulfonate

Cat. No. B8693410
M. Wt: 215.27 g/mol
InChI Key: HYPWPLUSYSWCMS-UHFFFAOYSA-N
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Patent
US08513239B2

Procedure details

In a round bottom flask was charged with 4-pyridinepropanol (5 g, 36.45mmol), triethylamine (5.7 mL, 72.9 mmol), methylene chloride (80 mL). The solution was cooled down to 0° C. and mesyl chloride (5.7 mL, 72.9 mmol) in methylene chloride (20 mL) was slowly added. The ice bath was removed, and the mixture was stirred at room temperature overnight before being concentrated. The residue was diluted with ethyl acetate, and the organic was washed with water (2×) and brine (1×). It was dried over anhydrous sodium sulfate and concentrated to give methanesulfonic acid 3-pyridin-4-yl-propyl ester as a dark oil (6.52 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][OH:10])=[CH:3][CH:2]=1.C(N(CC)CC)C.[S:18](Cl)([CH3:21])(=[O:20])=[O:19]>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][O:10][S:18]([CH3:21])(=[O:20])=[O:19])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCCO
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
the organic was washed with water (2×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=C(C=C1)CCCOS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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